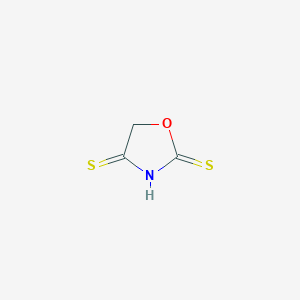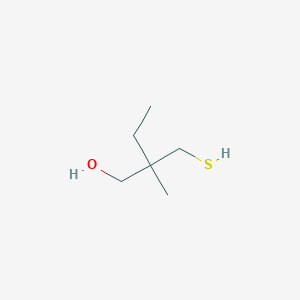
2-Methyl-2-(sulfanylmethyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(sulfanylmethyl)butan-1-ol is an organic compound with the molecular formula C6H14OS. It is a type of alcohol that contains a sulfanylmethyl group, making it unique in its structure and properties. This compound is of interest in various fields of scientific research due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(sulfanylmethyl)butan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-butene with hydrogen sulfide in the presence of a catalyst, followed by oxidation to introduce the hydroxyl group. Another method includes the reaction of 2-methyl-2-butene with thiol compounds under specific conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chemical reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(sulfanylmethyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-2-(sulfanylmethyl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the manufacture of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism by which 2-Methyl-2-(sulfanylmethyl)butan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanylmethyl group plays a crucial role in its reactivity and binding affinity. The compound may influence specific biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-butanol: Similar in structure but lacks the sulfanylmethyl group.
2-Methyl-2-butanol: Another similar compound with different functional groups.
2-Methyl-2-thiobutanol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
2-Methyl-2-(sulfanylmethyl)butan-1-ol is unique due to the presence of both a hydroxyl group and a sulfanylmethyl group, which confer distinct chemical and physical properties. This combination makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
70097-17-5 |
|---|---|
Molecular Formula |
C6H14OS |
Molecular Weight |
134.24 g/mol |
IUPAC Name |
2-methyl-2-(sulfanylmethyl)butan-1-ol |
InChI |
InChI=1S/C6H14OS/c1-3-6(2,4-7)5-8/h7-8H,3-5H2,1-2H3 |
InChI Key |
VSCYPYQSFODOJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CO)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


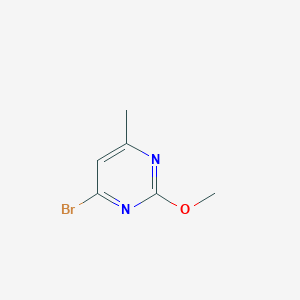
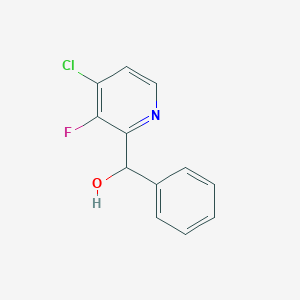
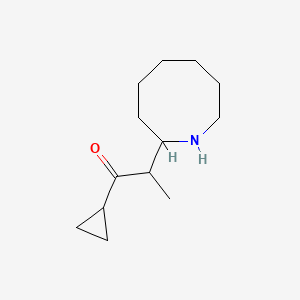
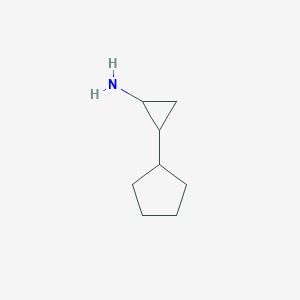
![Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15242217.png)
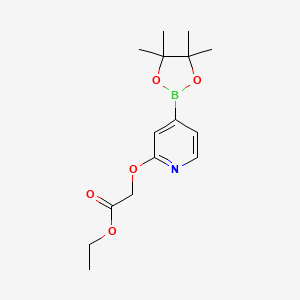
![8-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B15242226.png)

![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine](/img/structure/B15242249.png)
![N-{2-[(4-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15242258.png)
